

The Historical Therapeutic Applications of Ammi visnaga Extracts: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammi visnaga, commonly known as Khella or Bishop's Weed, has a rich history of medicinal use dating back to ancient Egypt. Traditional medicine has long utilized its extracts for a variety of ailments, primarily due to its potent antispasmodic and vasodilatory properties. This technical guide provides an in-depth review of the historical therapeutic uses of Ammi visnaga extracts, with a focus on its bioactive constituents, mechanisms of action, and the evolution of its application from traditional remedies to modern clinical investigations. Quantitative data is summarized, key experimental protocols are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Historical and Traditional Therapeutic Uses

Ammi visnaga has been a cornerstone of traditional medicine in the Middle East and Mediterranean regions for centuries.[1] Its use is documented in ancient Egyptian papyri for the treatment of renal colic and kidney stones.[2][3][4] Traditional preparations, typically decoctions or infusions of the powdered fruits, were employed to alleviate a range of conditions.[5][6]

The primary traditional applications of Ammi visnaga extracts include:



- Renal and Urinary Disorders: The most well-documented historical use is for the
 management of kidney stones and renal colic.[1][3][7] The plant's extracts were believed to
 relax the ureter, facilitating the passage of stones and alleviating associated pain.[8][9] It was
 also used as a diuretic and for urinary tract infections.[10][1][7][11]
- Cardiovascular Ailments: Ammi visnaga was traditionally used to treat mild anginal symptoms due to its vasodilatory effects on coronary arteries. [1][2][5] It was recognized for its ability to improve blood flow without significantly affecting blood pressure. [1]
- Respiratory Conditions: The antispasmodic properties of the plant made it a valuable remedy
 for asthma and spastic bronchitis, helping to dilate the bronchial muscles and ease
 breathing.[10][5][8][11][12]
- Skin Disorders: Traditional applications extended to the treatment of skin conditions like vitiligo and psoriasis.[10][1][5][11]
- Other Uses: It was also employed as an emmenagogue to regulate menstruation, for abdominal cramps, and to treat vertigo and diabetes.[10][1]

Bioactive Compounds

The therapeutic effects of Ammi visnaga are primarily attributed to a group of furanochromones, with khellin and visnagin being the most significant bioactive constituents.[4] [13][14] These compounds are concentrated in the fruits of the plant. Other notable compounds include the pyranocoumarin visnadin, flavonoids, and essential oils, all of which contribute to the plant's pharmacological profile.[14][15]

Quantitative Data Summary

The concentration of the primary active compounds, khellin and visnagin, can vary depending on the plant's origin, growing conditions, and the extraction method used.



Compound	Plant Part	Extraction Method	Concentration	Reference
Khellin	Fruits	Aqueous Extract	2.88 mg per 100 mg of extract	[7]
Visnagin	Fruits	Aqueous Extract	1.72 mg per 100 mg of extract	[7]
Khellin	Fruits	Methanolic Extract	1.114 mg/g	[2]
Visnagin	Fruits	Methanolic Extract	0.326 mg/g	[2]
Khellin	Fruits	Not Specified	0.3–1.2%	
Visnagin	Fruits	Not Specified	0.05-0.30%	

Table 1: Concentration of Khellin and Visnagin in Ammi visnaga Extracts.

Therapeutic Application	Preparation/Compound	Dosage	Reference
Traditional (General)	Powdered dried fruits	0.05 to 0.15 g in divided doses	[5]
Traditional (Renal Colic)	Decoction of seeds	10 g of seeds in 200 ml of water, twice daily	[12]
Angina Pectoris	Khellin (oral)	30-300 mg per day	[12]
Vitiligo	Khellin (oral)	100 mg, 2 hours before UVA exposure	[13]
Vitiligo	Khellin (topical)	3% to 5% in a cream or gel	[13]
Asthma	Mother Tincture (Q)	10 drops in half a cup of water, thrice a day	[15]

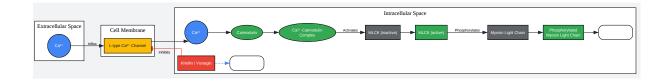


Table 2: Historical and Investigational Dosages of Ammi visnaga Preparations and Khellin.

Mechanisms of Action & Signaling Pathways

The primary mechanism underlying the therapeutic effects of Ammi visnaga extracts is the relaxation of smooth muscles. This is achieved through the action of its main bioactive compounds, khellin and visnagin, which act as calcium channel blockers.[16]

By inhibiting the influx of extracellular calcium ions into smooth muscle cells, particularly through L-type calcium channels, khellin and visnagin prevent the activation of calmodulin and subsequently, myosin light-chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.



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Caption: Khellin and Visnagin induce smooth muscle relaxation by blocking L-type calcium channels.

Experimental Protocols Traditional Preparation: Decoction for Renal Colic

This protocol is based on traditional use for alleviating renal colic.

- Materials:
 - 10 g of dried, powdered Ammi visnaga fruits.

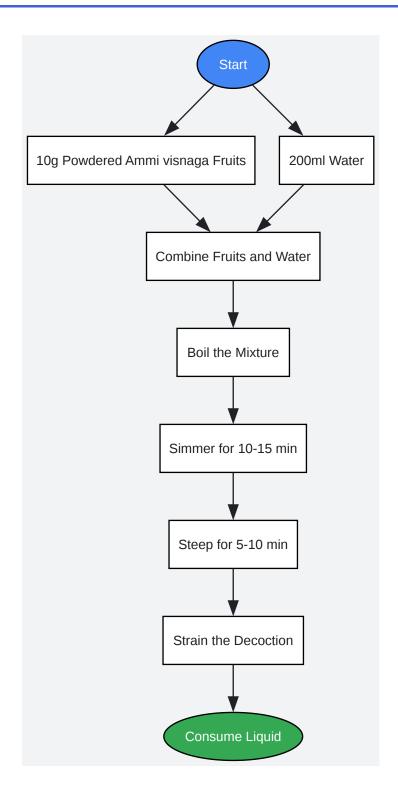






- o 200 ml of water.
- Procedure:
 - Combine the powdered Ammi visnaga fruits and water in a pot.
 - Bring the mixture to a boil.
 - Reduce heat and simmer for 10-15 minutes.
 - Remove from heat and allow to steep for an additional 5-10 minutes.
 - Strain the decoction to remove the solid plant material.
 - The resulting liquid is consumed, typically twice daily.[12]





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Caption: Workflow for the traditional preparation of an Ammi visnaga decoction.

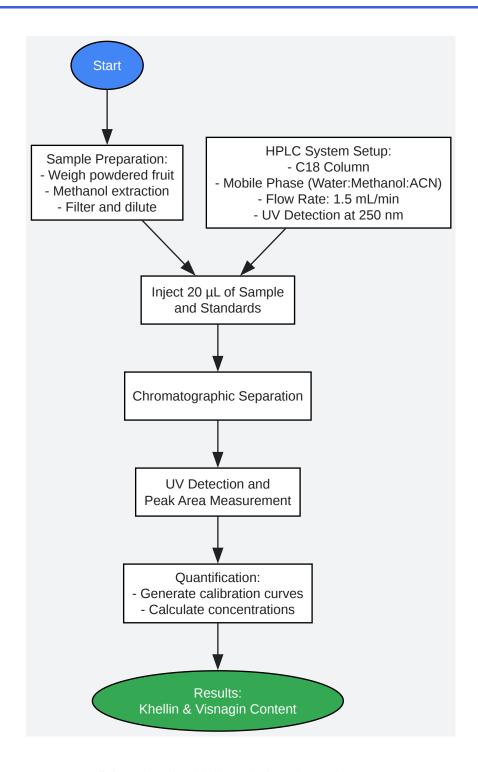


Analytical Protocol: HPLC Quantification of Khellin and Visnagin

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of khellin and visnagin in Ammi visnaga fruit extracts.

- Sample Preparation:
 - Accurately weigh a known amount of dried, powdered Ammi visnaga fruit.
 - Extract the powder with methanol using a suitable method (e.g., sonication, Soxhlet).
 - Filter the extract and dilute to a known volume with the mobile phase.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., μBondapak C18).[10]
 - Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 49:49:2 v/v/v).[10]
 - Flow Rate: 1.5 mL/min.[10]
 - Detection: UV spectrophotometer at 250 nm.[10]
 - Injection Volume: 20 μL.
- Quantification:
 - Prepare standard solutions of khellin and visnagin of known concentrations.
 - Generate a calibration curve for each compound by plotting peak area against concentration.
 - Calculate the concentration of khellin and visnagin in the sample extract by comparing their peak areas to the calibration curves. An internal standard can be used for improved accuracy.[10]





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Caption: Workflow for the HPLC quantification of khellin and visnagin.

Clinical Protocol: Khellin and UVA Therapy for Vitiligo

This protocol is based on clinical studies investigating the efficacy of khellin in combination with Ultraviolet A (UVA) light for the treatment of vitiligo.



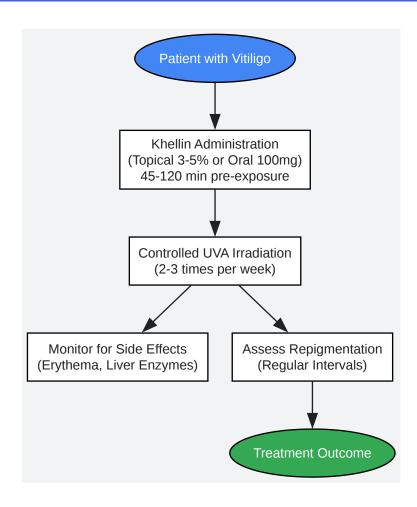
· Patient Selection:

- Patients diagnosed with vitiligo.
- Exclusion criteria may include pregnancy, severe liver or kidney disease, and photosensitivity disorders.

Treatment Regimen:

- Topical Application: Apply a 3-5% khellin formulation (cream or gel) to the vitiliginous patches 45 minutes to 2 hours before UVA exposure.[6][13]
- Oral Administration: Alternatively, administer 100 mg of oral khellin 2 hours before UVA exposure.[6][13]
- UVA Irradiation: Expose the treated areas to a controlled dose of UVA radiation. The initial
 dose is determined based on the patient's skin type and is gradually increased in
 subsequent sessions.
- Frequency: Treatments are typically administered two to three times per week.
- Monitoring and Assessment:
 - Monitor for side effects, including erythema and potential elevation of liver enzymes (with oral administration).
 - Assess the degree of repigmentation at regular intervals using standardized methods (e.g., digital photography, scoring systems).





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Caption: Clinical protocol for khellin and UVA therapy in vitiligo treatment.

Conclusion

The historical therapeutic use of Ammi visnaga extracts provides a compelling example of traditional knowledge paving the way for modern pharmacological investigation. Its well-documented efficacy, particularly as an antispasmodic and vasodilator, is now understood to be primarily due to the calcium channel blocking activity of its main constituents, khellin and visnagin. While its traditional applications for renal colic, angina, and asthma have a strong mechanistic basis, its use in conditions like vitiligo has also found a place in contemporary photochemotherapy. This guide serves as a foundational resource for further research into the therapeutic potential of Ammi visnaga and its bioactive compounds, encouraging the continued exploration of this ancient medicinal plant for the development of novel therapeutic agents.



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